![molecular formula C15H17NO2 B7558803 2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)
2-[(4-Phenoxyphenyl)methylamino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Phenoxyphenyl)methylamino]ethanol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research due to its ability to selectively stimulate beta-2 adrenergic receptors. The compound has a wide range of applications in various fields of research, including biochemistry, pharmacology, and physiology.
Mécanisme D'action
The mechanism of action of 2-[(4-Phenoxyphenyl)methylamino]ethanol involves the selective activation of beta-2 adrenergic receptors. The compound binds to the receptor and induces a conformational change, leading to the activation of downstream signaling pathways. This results in the relaxation of smooth muscle cells, increased heart rate, and increased metabolic rate. The compound also has anti-inflammatory effects and can modulate immune function.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. The compound can increase heart rate, respiratory rate, and metabolic rate. It also has bronchodilatory effects and can relax smooth muscle cells in the airways. The compound can also modulate immune function and has anti-inflammatory effects. In addition, it can increase glucose uptake and metabolism in skeletal muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-Phenoxyphenyl)methylamino]ethanol in lab experiments is its selectivity for beta-2 adrenergic receptors. This allows researchers to study the specific effects of beta-2 adrenergic agonists on various physiological processes. The compound is also relatively easy to synthesize and has a high degree of purity. However, one of the limitations of using the compound is its potential for off-target effects. The compound can also have variable effects depending on the experimental conditions and the cell type being studied.
Orientations Futures
There are several future directions for research involving 2-[(4-Phenoxyphenyl)methylamino]ethanol. One area of research is the development of more selective beta-2 adrenergic agonists with fewer off-target effects. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory effects of the compound. The compound may also have potential applications in the treatment of metabolic disorders, such as diabetes and obesity. Finally, the compound may have potential applications in the treatment of respiratory disorders, such as asthma and chronic obstructive pulmonary disease.
Méthodes De Synthèse
The synthesis of 2-[(4-Phenoxyphenyl)methylamino]ethanol involves the reaction of 4-phenoxybenzyl chloride with 2-aminoethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
2-[(4-Phenoxyphenyl)methylamino]ethanol is widely used in scientific research as a selective beta-2 adrenergic receptor agonist. It has a wide range of applications in various fields, including biochemistry, pharmacology, and physiology. The compound is commonly used to study the role of beta-adrenergic receptors in various physiological processes, including cardiovascular function, metabolism, and respiratory function. It is also used to investigate the molecular mechanisms underlying the effects of beta-adrenergic agonists on cellular signaling pathways.
Propriétés
IUPAC Name |
2-[(4-phenoxyphenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-11-10-16-12-13-6-8-15(9-7-13)18-14-4-2-1-3-5-14/h1-9,16-17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPGNLVWWRYZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)
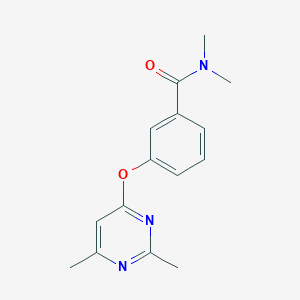
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)

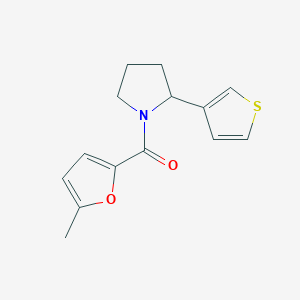
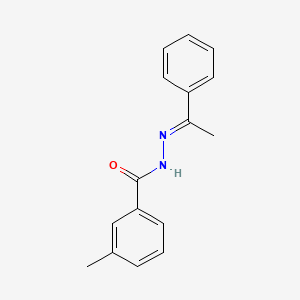
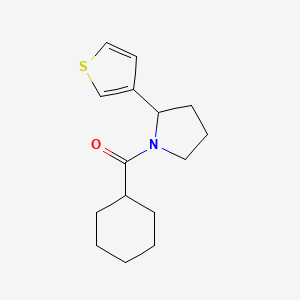
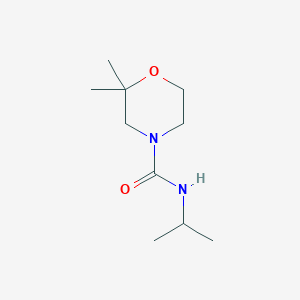

![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)
